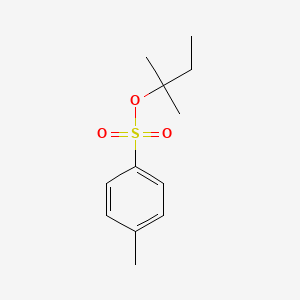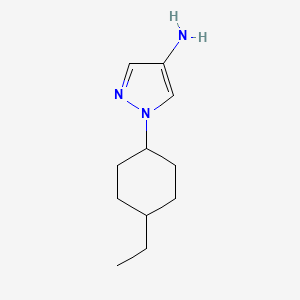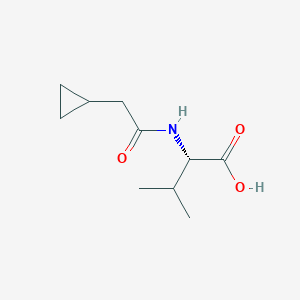
(2-Cyclopropylacetyl)-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyclopropylacetyl)-L-valine: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cyclopropyl group attached to the acetyl moiety, which is further linked to the L-valine amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropylacetyl)-L-valine typically involves the reaction of cyclopropylacetyl chloride with L-valine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclopropylacetyl chloride preparation: Cyclopropylacetyl chloride can be synthesized by reacting cyclopropylcarboxylic acid with thionyl chloride.
Coupling with L-valine: The cyclopropylacetyl chloride is then reacted with L-valine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Cyclopropylacetyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2-Cyclopropylacetyl)-L-valine is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its incorporation into peptides and proteins can provide insights into the structure-function relationships of these biomolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its structural features may contribute to the development of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in various industrial processes.
Wirkmechanismus
The mechanism of action of (2-Cyclopropylacetyl)-L-valine involves its interaction with specific molecular targets. The cyclopropyl group can participate in ring-opening reactions, leading to the formation of covalent bonds with target enzymes or receptors. This interaction can modulate the activity of these targets, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
(2-Cyclopropylacetyl)-D-valine: A stereoisomer of (2-Cyclopropylacetyl)-L-valine with different biological properties.
Cyclopropylacetyl glycine: Another amino acid derivative with a cyclopropyl group.
Cyclopropylacetyl alanine: Similar structure but with alanine instead of valine.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the cyclopropyl group
Eigenschaften
Molekularformel |
C10H17NO3 |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
(2S)-2-[(2-cyclopropylacetyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H17NO3/c1-6(2)9(10(13)14)11-8(12)5-7-3-4-7/h6-7,9H,3-5H2,1-2H3,(H,11,12)(H,13,14)/t9-/m0/s1 |
InChI-Schlüssel |
IIWPCYHKTBORFJ-VIFPVBQESA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CC1CC1 |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)CC1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Azidomethyl)-5-[(fluorosulfonyl)oxy]benzoicacid](/img/structure/B13532223.png)

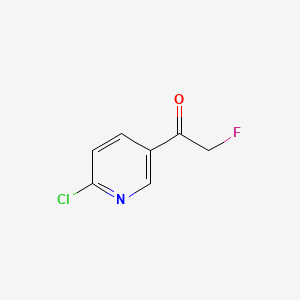
![4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13532236.png)

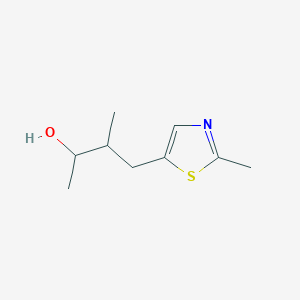
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid](/img/structure/B13532241.png)

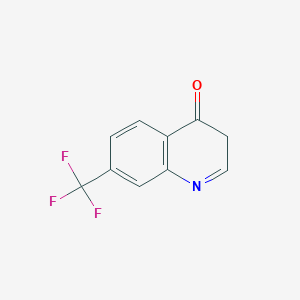


![4-[(2-Nitrophenyl)methyl]piperidine](/img/structure/B13532263.png)
